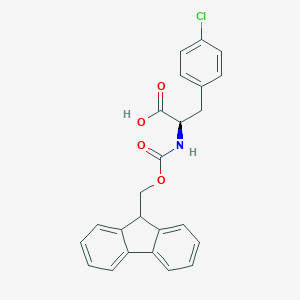

(R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-chlorophenyl)propanoic acid

Description

The exact mass of the compound Fmoc-4-chloro-D-phenylalanine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2R)-3-(4-chlorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20ClNO4/c25-16-11-9-15(10-12-16)13-22(23(27)28)26-24(29)30-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-12,21-22H,13-14H2,(H,26,29)(H,27,28)/t22-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQPNKLNINBUUOM-JOCHJYFZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC4=CC=C(C=C4)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70583794 | |

| Record name | 4-Chloro-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-D-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70583794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

421.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142994-19-2 | |

| Record name | 4-Chloro-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-D-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70583794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-chlorophenyl)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Chloro-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-D-phenylalanine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/38M8UP5WG5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Contextual Significance of Fmoc Protected Amino Acids in Peptide Science

The synthesis of peptides, which are chains of amino acids, is a cornerstone of biochemical and pharmaceutical research. A key challenge in this process is ensuring that the amino acids link together in the correct sequence. To achieve this, chemists employ protecting groups to temporarily block the reactive amino group of an amino acid while its carboxyl group forms a peptide bond with the next amino acid in the chain. researchgate.net

The fluorenylmethyloxycarbonyl (Fmoc) group is a widely used protecting group in a technique known as solid-phase peptide synthesis (SPPS). researchgate.netchemimpex.com In SPPS, the peptide is built step-by-step on a solid resin support. nih.gov The Fmoc strategy offers several advantages over older methods, such as the tert-butyloxycarbonyl (Boc) approach. nih.govchemimpex.com A primary benefit of Fmoc chemistry is the use of milder reaction conditions. The Fmoc group is removed with a mild base, such as piperidine (B6355638), whereas the Boc group requires a strong acid. nih.gov These gentler conditions are particularly advantageous when synthesizing complex peptides or those containing sensitive modifications like phosphorylation or glycosylation, as they minimize the risk of damaging the growing peptide chain. researchgate.net

Furthermore, the Fmoc protecting group provides a high degree of "orthogonality," meaning that the protecting groups on the amino acid side chains are removed by a different chemical mechanism (typically acid-based) than the Fmoc group on the amino terminus. researchgate.net This ensures that only the intended protecting group is removed at each step, leading to higher purity and yield of the final peptide. researchgate.net The strong UV absorbance of the Fmoc group also allows for real-time monitoring of the synthesis process, adding another layer of control. researchgate.net The widespread adoption of Fmoc-SPPS has been instrumental in the efficient and automated synthesis of complex peptides for research and therapeutic development. researchgate.net

Role of Halogenated Phenylalanine Derivatives in Contemporary Research

The incorporation of non-natural amino acids, such as halogenated phenylalanine derivatives, into peptides is a powerful strategy for modulating their biological activity, stability, and structural properties. chemimpex.comnih.gov Halogenation, the substitution of a hydrogen atom with a halogen (e.g., fluorine, chlorine, bromine, or iodine), can significantly alter the electronic and hydrophobic character of the phenylalanine side chain. nih.gov

The introduction of a halogen atom, such as the chlorine in 4-chloro-D-phenylalanine, can enhance a peptide's binding affinity and selectivity for its biological target. This is because the halogen can participate in specific non-covalent interactions, including halogen bonding, which can contribute to a more stable complex with a receptor or enzyme. nih.gov In the context of drug design, these enhanced interactions can lead to more potent and specific therapeutic agents. nih.gov For instance, halogenated phenylalanine derivatives have been used in the development of enzyme inhibitors and receptor antagonists for conditions like cancer.

Moreover, halogenation can influence the self-assembly of peptides into higher-order structures like hydrogels and amyloid fibrils. peptide.comresearchgate.net Studies have shown that the position and type of halogen can direct the formation of different nanostructures, which has implications for the development of new biomaterials for applications such as drug delivery and tissue engineering. researchgate.net The incorporation of halogenated phenylalanine has also been explored in neuroscience research, where it can be used to study neurotransmitter systems and develop neuroprotective agents. researchgate.net The D-configuration of the amino acid can also confer resistance to enzymatic degradation, increasing the peptide's stability and duration of action in a biological system. mdpi.com

Overview of Research Trajectories for Fmoc 4 Chloro D Phenylalanine

Strategies for the Stereoselective Synthesis of Fmoc-4-chloro-D-phenylalanine

The precise arrangement of atoms in three-dimensional space, or stereochemistry, is paramount in the synthesis of bioactive molecules. For Fmoc-4-chloro-D-phenylalanine, achieving the desired D-configuration is a critical aspect of its synthesis. Various stereoselective methods have been developed to control the chirality of the α-carbon.

Palladium-Catalyzed Cross-Coupling Approaches

Palladium-catalyzed cross-coupling reactions have become a powerful tool in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. nih.gov These reactions are instrumental in the synthesis of unnatural amino acids, including halogenated phenylalanine derivatives. acs.orgresearchgate.net In the context of Fmoc-4-chloro-D-phenylalanine, these methods typically involve the coupling of a chiral, protected dehydroalanine (B155165) or a related precursor with a 4-chlorophenyl-containing reagent. The stereoselectivity is often induced by a chiral ligand coordinated to the palladium catalyst or by using a chiral starting material. rsc.org

Negishi Cross-Coupling of Halogenated Aryl Zinc Reagents

The Negishi cross-coupling reaction, which involves the reaction of an organozinc compound with an organic halide in the presence of a nickel or palladium catalyst, is a versatile method for C-C bond formation. rsc.orgbeilstein-journals.org This reaction has been successfully applied to the synthesis of various chiral amino acids. rsc.orglookchem.com For the synthesis of Fmoc-4-chloro-D-phenylalanine, a key step would involve the coupling of a chiral, protected iodoalanine derivative, such as an organozinc derivative of D-serine, with a 4-chloroaryl halide. lookchem.comd-nb.info The use of a chiral starting material ensures the retention of the desired stereochemistry at the α-carbon. rsc.org

Other Established and Emerging Synthetic Routes

Beyond palladium- and Negishi-based cross-coupling, other synthetic strategies contribute to the preparation of Fmoc-4-chloro-D-phenylalanine. These include methods starting from chiral pool materials like D-aspartic acid. gla.ac.uk Enzymatic resolutions and asymmetric synthesis techniques, such as the Strecker reaction employing chiral auxiliaries, also represent viable pathways to obtain the enantiomerically pure D-isomer. nih.gov Emerging methods may involve novel catalytic systems or the functionalization of pre-existing D-phenylalanine scaffolds.

Fmoc-Protection Strategies and Their Cleavage

The fluorenylmethyloxycarbonyl (Fmoc) group is a widely used protecting group for the α-amino function in peptide synthesis. wikipedia.orgamericanpeptidesociety.org Its popularity stems from its stability under acidic conditions and its facile removal under mild basic conditions, which allows for an orthogonal protection strategy in combination with acid-labile side-chain protecting groups. americanpeptidesociety.orgtotal-synthesis.com

The introduction of the Fmoc group onto the D-4-chlorophenylalanine is typically achieved by reacting the amino acid with Fmoc-chloride (Fmoc-Cl) or Fmoc-succinimidyl carbonate (Fmoc-OSu) under basic conditions. wikipedia.org

Deprotection, or cleavage, of the Fmoc group is a critical step in solid-phase peptide synthesis (SPPS) to allow for the elongation of the peptide chain. nih.gov This is commonly accomplished by treatment with a secondary amine base, most frequently a solution of 20% piperidine (B6355638) in a polar aprotic solvent like N,N-dimethylformamide (DMF). wikipedia.orgnih.gov The mechanism proceeds via a β-elimination pathway, initiated by the abstraction of the acidic proton on the fluorenyl ring system. nih.gov The resulting dibenzofulvene byproduct is typically scavenged by the amine base. wikipedia.org Alternative, non-nucleophilic bases such as 1,8-diazabicycloundec-7-ene (DBU) can also be employed, sometimes in combination with scavengers. More recently, thermal cleavage methods have been developed, offering a base-free alternative. nih.govchimia.ch

| Deprotection Reagent | Typical Conditions | Key Features |

| Piperidine | 20% in DMF | Standard and widely used method in SPPS. wikipedia.orgnih.gov |

| 1,8-Diazabicycloundec-7-ene (DBU) | Often used with a scavenger | Non-nucleophilic base, can be advantageous in certain contexts. |

| Thermal Cleavage | Heating in a solvent like DMSO | Base-free method, avoids the use of amine bases and scavengers. nih.govchimia.ch |

| Triethylamine in Ionic Liquid | [Bmim][BF4] | Offers an efficient cleavage at room temperature in short reaction times. researchgate.net |

Post-Synthetic Chemical Modifications and Derivatization Reactions of the Side Chain

The presence of a chloro-substituent on the phenyl ring of Fmoc-4-chloro-D-phenylalanine opens up avenues for further chemical modifications, allowing for the introduction of diverse functionalities into peptides. researchgate.net

Strategies for Further Functionalization of the Halogenated Phenyl Ring

The chlorine atom on the phenyl ring, while relatively stable, can participate in various chemical transformations, particularly transition metal-catalyzed cross-coupling reactions. These reactions enable the diversification of the phenylalanine side chain after its incorporation into a peptide sequence.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction between an organoboron compound and an organic halide is a powerful method for forming carbon-carbon bonds. nih.gov The 4-chloro-phenylalanine residue can be coupled with various boronic acids or their esters to introduce new aryl, heteroaryl, or alkyl groups. mdpi.comresearchgate.net However, the reactivity of aryl chlorides in Suzuki-Miyaura coupling can be lower compared to bromides or iodides, often requiring more electron-rich palladium catalysts or harsher reaction conditions. mdpi.com

Nucleophilic Substitution Reactions Involving the Halogen Moiety

The chlorine atom on the phenyl ring of Fmoc-4-chloro-D-phenylalanine serves as a versatile handle for a variety of chemical transformations, enabling the synthesis of diverse phenylalanine analogs. The electron-withdrawing nature of the chlorine atom activates the aryl ring, yet its substitution often requires catalytic activation to proceed efficiently. Key transformations include transition-metal-catalyzed cross-coupling and cyanation reactions.

Palladium-Catalyzed Cyanation

A significant nucleophilic substitution reaction involving the chloro moiety is its conversion to a cyano group. This transformation is typically achieved through palladium-catalyzed cyanation, which allows for the replacement of the aryl chloride with a cyanide nucleophile. nih.gov The resulting product, Fmoc-4-cyano-D-phenylalanine, is a valuable building block for incorporating unique electronic and structural properties into peptides. smolecule.com The cyano group can serve as a precursor for other functionalities, such as amines or amides. smolecule.com

The development of efficient palladium catalysts, often employing chelating phosphine (B1218219) ligands like 1,4-bis(diphenylphosphino)butane (B1266417) (dppb), has enabled the cyanation of even nonactivated and deactivated chloroarenes using simple cyanide sources like potassium cyanide or zinc cyanide. nih.govmit.edu The reaction mechanism generally involves the oxidative addition of the aryl chloride to a Pd(0) complex, followed by transmetalation with the cyanide source and subsequent reductive elimination to yield the aryl nitrile and regenerate the catalyst. nih.govmit.edu Mild reaction conditions have been developed that are compatible with the base-labile Fmoc protecting group. mit.edu

Palladium-Catalyzed Cross-Coupling Reactions

The halogen moiety of Fmoc-4-chloro-D-phenylalanine is an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions. These methods are powerful tools for forming new carbon-carbon and carbon-nitrogen bonds, respectively, allowing for significant diversification of the phenylalanine side chain. mdpi.combeilstein-journals.org

The Suzuki-Miyaura coupling involves the reaction of the aryl chloride with an organoboron compound (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. mdpi.com This reaction allows for the synthesis of biaryl phenylalanine derivatives. While the Fmoc group can be sensitive to the basic conditions often used, careful selection of the catalyst, ligand (e.g., XPhos), and base can prevent its cleavage. mdpi.combeilstein-journals.org

The Buchwald-Hartwig amination facilitates the formation of a C-N bond between the aryl chloride and an amine. beilstein-journals.org This reaction provides access to a wide range of N-aryl-substituted phenylalanine derivatives. The process typically utilizes a palladium catalyst with bulky, electron-rich phosphine ligands, which promote the crucial C-N reductive elimination step. beilstein-journals.orgunistra.fr Microwave-assisted protocols have been shown to accelerate these couplings, leading to higher yields in shorter reaction times. beilstein-journals.org

Ruthenium-Mediated Nucleophilic Aromatic Substitution

Beyond palladium catalysis, ruthenium complexes have been employed to activate 4-chlorophenylalanine derivatives for nucleophilic aromatic substitution (SNAr). ohiolink.edu Coordination of a cyclopentadienylruthenium (RuCp) cation to the aromatic ring of the chlorophenylalanine derivative significantly enhances its electrophilicity, facilitating the displacement of the chloride by nucleophiles. This method has been successfully used to synthesize diaryl ethers by reacting the ruthenium-complexed chlorophenylalanine with phenoxide nucleophiles, including derivatives of 3-hydroxyphenylglycine. ohiolink.eduresearchsolutions.com A key advantage of this method is that the ruthenium decomplexation can be achieved under mild photolytic conditions, preserving the stereochemical integrity of the amino acid. ohiolink.edu

The following table summarizes representative conditions for these nucleophilic substitution reactions.

| Reaction Type | Nucleophile/Coupling Partner | Catalyst/Mediator | Ligand | Base | Solvent | Product Type | Reference |

|---|---|---|---|---|---|---|---|

| Palladium-Catalyzed Cyanation | KCN or Zn(CN)2 | Pd(0) source (e.g., Pd2(dba)3) | dppb | Amine co-catalyst | - | Fmoc-4-cyano-D-phenylalanine | nih.gov |

| Suzuki-Miyaura Coupling | Arylboronic acid | PdCl2 or Pd(PPh3)4 | - | Na2CO3 | THF/Ethylene glycol | Fmoc-4-aryl-D-phenylalanine | mdpi.com |

| Buchwald-Hartwig Amination | Primary/Secondary Amine | Pd(OAc)2 | XPhos | KOt-Bu | Toluene | Fmoc-4-(amino)-D-phenylalanine derivative | beilstein-journals.org |

| Ruthenium-Mediated SNAr | Aryloxide (e.g., 3-hydroxyphenylglycine derivative) | (CH3CN)3RuCpPF6 | - | - | - | Diaryl ether derivative | ohiolink.edu |

Integration within Solid-Phase Peptide Synthesis (SPPS) Methodologies

Fmoc-4-chloro-D-phenylalanine is a standard building block designed for seamless integration into Fmoc-based Solid-Phase Peptide Synthesis (SPPS) protocols. acs.org SPPS is the predominant method for chemically synthesizing peptides, prized for its efficiency and amenability to automation. mdpi.com The Fmoc group protects the alpha-amino group of the amino acid, preventing unwanted side reactions during the coupling of the carboxyl group to the growing peptide chain, which is anchored to a solid resin support. rsc.org After each coupling step, the Fmoc group is selectively removed with a mild base, typically a piperidine solution, to allow for the next protected amino acid to be added to the sequence. acs.org The presence of the 4-chloro-D-phenylalanine residue introduces unique structural and physicochemical characteristics into the final peptide. rsc.org

The efficient incorporation of Fmoc-4-chloro-D-phenylalanine into a peptide sequence relies on the optimization of coupling conditions to ensure a high yield and purity of the final product. The choice of coupling reagents is critical for activating the carboxylic acid group to facilitate amide bond formation. Standard coupling reagents used in Fmoc-SPPS are well-suited for this purpose. rsc.org

Commonly employed activating agents include phosphonium (B103445) salts, such as Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP), and aminium/uronium salts like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and TCTU (O-(1-Cyano-2-ethoxy-2-oxoethylidenamino)-N,N,N',N'-tetramethyluronium tetrafluoroborate). acs.orgmdpi.com These are typically used in conjunction with a base, such as N,N-Diisopropylethylamine (DIEA) or N-methylmorpholine (NMM), to facilitate the reaction. acs.orgmdpi.com Monitoring the reaction's completion is often achieved through qualitative methods like the Kaiser test or Chloranil test, which detect the presence of unreacted free primary amines on the resin. acs.org

| Coupling Reagent | Additive | Base | Typical Solvent | Key Characteristics |

|---|---|---|---|---|

| HBTU/HCTU | HOBt/Cl-HOBt | DIEA or NMM | DMF or NMP | Forms a highly reactive acyl-benzotriazole ester; efficient and widely used. mdpi.comselleckchem.com |

| PyBOP | HOBt | DIEA or NMM | DMF or NMP | Phosphonium-based reagent, known for reducing racemization risk. mdpi.com |

| TCTU | None required | DIEA | DCM/NMP | Uronium-based reagent effective for standard couplings. acs.org |

| DIC/DCC | HOBt or OxymaPure | None required | DMF or DCM | Carbodiimide activators; DCC can form an insoluble urea (B33335) byproduct. mdpi.com |

Incorporating unnatural amino acids like Fmoc-4-chloro-D-phenylalanine into complex or "difficult" peptide sequences requires robust synthetic strategies. Difficult sequences, often characterized by aggregation-prone regions or steric hindrance, can lead to incomplete coupling and deletion byproducts. mdpi.com To ensure the controlled and successful incorporation of Fmoc-4-chloro-D-phenylalanine, highly efficient coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HCTU are often preferred due to their superior activation speed and efficacy. selleckchem.commykhailiukchem.org

Further strategies include extending the coupling reaction times or performing a "double coupling," where the coupling step is repeated with a fresh solution of the activated amino acid to drive the reaction to completion. mykhailiukchem.org For particularly challenging sequences, the use of specialized dipeptide building blocks, which can disrupt secondary structure formation during synthesis, may also be employed to improve yield and purity. acs.org The selection of the appropriate resin and linker system is also crucial, as it must be stable throughout the synthesis but allow for efficient cleavage of the final peptide. mdpi.com

Contribution to Peptide Conformational Control and Stability

The inclusion of 4-chloro-D-phenylalanine significantly influences the three-dimensional structure and stability of a peptide. The D-configuration of the amino acid, an enantiomer of the naturally occurring L-form, acts as a potent disruptor of common secondary structures like α-helices and β-sheets. mdpi.com This disruption forces the peptide backbone into alternative conformations, often inducing β-turns or other non-canonical structures. This conformational constraint can be a powerful tool for designing peptidomimetics with specific, pre-defined shapes to enhance binding to biological targets.

Furthermore, the halogenation of the phenyl ring contributes to conformational stability. The chlorine atom enhances stacking interactions between aromatic rings through favorable electronic effects and can form local secondary interactions, such as hydrogen bonds with nearby C-H groups. rsc.org Theoretical and experimental studies have shown that halogenated phenylalanines can increase the rigidity of peptide-based materials, suggesting that these residues strengthen intermolecular forces that stabilize the peptide's folded state. rsc.org

Engineering of Peptides with Modulated Enzymatic Resistance and Biological Activity

A primary application of Fmoc-4-chloro-D-phenylalanine is in the engineering of peptides with enhanced therapeutic potential. chemimpex.com Two key features of this amino acid contribute to this: increased resistance to enzymatic degradation and modulation of biological activity.

Peptides composed solely of natural L-amino acids are often rapidly broken down by proteases in the body, limiting their therapeutic utility. d-nb.info The incorporation of D-amino acids is a well-established strategy to overcome this limitation. d-nb.info Since proteases are stereospecific enzymes that recognize L-amino acid residues, the presence of a D-amino acid at or near a cleavage site can render the peptide resistant to proteolysis, thereby increasing its in-vivo half-life. mdpi.com

The 4-chloro substituent on the phenyl ring serves to modulate the peptide's biological activity. chemimpex.com Halogenation alters the electronic properties and hydrophobicity of the amino acid side chain. acs.org These changes can enhance the binding affinity of the peptide for its target receptor or enzyme by introducing new, favorable interactions (e.g., halogen bonding) or by optimizing hydrophobic contacts within the binding pocket. acs.orgresearchgate.net This fine-tuning of physicochemical properties is a powerful strategy in drug design to improve a ligand's potency and selectivity. acs.org

Role in the Synthesis of Peptide Libraries for Screening Applications

Fmoc-4-chloro-D-phenylalanine is a valuable component in the construction of peptide libraries for high-throughput screening. frontiersin.org Peptide libraries are large collections of diverse but related peptide sequences that can be rapidly screened to identify "hit" compounds with a desired biological or material property. The systematic incorporation of unnatural amino acids like 4-chloro-D-phenylalanine allows for the creation of libraries with expanded chemical diversity compared to those containing only the 20 proteinogenic amino acids. nih.gov

Strategic Applications in Medicinal Chemistry and Drug Discovery Research

Design and Synthesis of Bioactive Peptides and Peptidomimetics Incorporating Fmoc-4-chloro-D-phenylalanine

The primary application of Fmoc-4-chloro-D-phenylalanine is as a key component in the synthesis of bioactive peptides and peptidomimetics. chemimpex.com It is particularly well-suited for Fmoc solid-phase peptide synthesis (SPPS), a cornerstone technique that enables the efficient creation of complex peptide structures. sigmaaldrich.comchemimpex.com In SPPS, the Fmoc group protects the amino terminus of the amino acid, preventing unwanted reactions while the next amino acid in the sequence is coupled. This protecting group is stable under the coupling conditions but can be readily removed with a mild base, such as piperidine (B6355638), to allow for the next building block to be added.

The incorporation of the 4-chloro-D-phenylalanine residue itself is a strategic design choice. The presence of the chlorine atom on the phenyl ring enhances the compound's reactivity and stability, while the D-configuration provides steric and metabolic advantages. chemimpex.com Researchers utilize this building block to create novel peptides with precisely engineered structures, aiming to achieve improved biological activity or specificity compared to peptides composed solely of natural amino acids. chemimpex.com

Development of Novel Therapeutic Agents

The unique structural features of Fmoc-4-chloro-D-phenylalanine make it a valuable tool in the development of new drugs for a variety of diseases. chemimpex.comchemimpex.com Its use allows for the creation of peptide-based drug candidates with tailored properties.

The introduction of 4-chloro-D-phenylalanine into a peptide sequence can significantly influence its interaction with biological targets like receptors and enzymes. The chlorine atom, being an electron-withdrawing group, alters the electronic distribution of the aromatic side chain, which can lead to enhanced binding affinity and selectivity for a specific biological target. This modification is particularly useful in designing peptide-based drugs, such as enzyme inhibitors or receptor antagonists, where precise molecular recognition is critical for therapeutic efficacy. chemimpex.com For example, halogenated phenylalanine derivatives are used in the design of oncology drugs to block key pathways involved in tumor growth.

A major challenge in peptide-based drug development is their typically poor metabolic stability and bioavailability. Peptides made of natural L-amino acids are often rapidly degraded by proteases in the body. Incorporating unnatural amino acids like D-phenylalanine is a well-established strategy to overcome this limitation. The D-configuration of 4-chloro-D-phenylalanine makes the resulting peptide bonds resistant to cleavage by most endogenous proteases, thereby increasing the drug's half-life in circulation.

Furthermore, the halogenation of the phenylalanine ring can improve metabolic stability and other key pharmacological attributes. chemimpex.com These enhancements are critical for converting a biologically active peptide into a viable drug candidate.

| Pharmacological Property | Enhancement Mechanism via 4-chloro-D-phenylalanine | Reference |

|---|---|---|

| Metabolic Stability | The D-amino acid configuration provides resistance to enzymatic degradation by proteases. | |

| Binding Affinity & Selectivity | The chloro- group modifies the electronic and steric properties of the side chain, potentially improving interactions with target receptors or enzymes. | |

| Biological Activity | The structural modifications can lead to novel peptides with improved or more specific biological functions. | chemimpex.com |

Explorations in Neurotransmitter System Modulation via Peptide Analogs

Derivatives of Fmoc-4-chloro-D-phenylalanine are also explored in neuroscience research for their potential to modulate neurotransmitter systems. netascientific.com D-phenylalanine itself has been investigated for its ability to influence neurotransmitter activity, potentially through the inhibition of enzymes that break down endorphins. By incorporating the stable 4-chloro-D-phenylalanine into peptide analogs, researchers can design probes to study the role of specific peptides in brain function and neurological disorders. chemimpex.comnetascientific.com The enhanced stability of these analogs makes them suitable for in vivo studies where resistance to degradation is necessary to observe a biological effect.

Utility in the Production of Specific Pharmaceutical Peptides

Fmoc-4-chloro-D-phenylalanine is not just a research tool but is also used in the commercial production of approved pharmaceutical peptides. synzeal.com A prominent example is Degarelix, a gonadotropin-releasing hormone (GnRH) antagonist used in the treatment of prostate cancer. synzeal.com The chemical synthesis of Degarelix involves the incorporation of several unnatural amino acids, including 4-chloro-D-phenylalanine. synzeal.com This specific residue is a critical component of the drug's structure, contributing to its high binding affinity for the GnRH receptor and its long duration of action. The use of Fmoc-4-chloro-D-phenylalanine is essential for the quality-controlled production of this therapeutic agent. synzeal.com

| Pharmaceutical Peptide | Therapeutic Use | Role of Fmoc-4-chloro-D-phenylalanine | Reference |

|---|---|---|---|

| Degarelix | Treatment of advanced prostate cancer | Serves as a key building block during synthesis; the resulting 4-chloro-D-phenylalanine residue in the final drug contributes to its potent GnRH receptor antagonism and stability. | synzeal.com |

Role As a Biochemical Probe and in Advanced Molecular Biology

Applications in Protein Engineering for Functional Modulation

Protein engineering aims to create modified proteins with enhanced or novel functionalities. chemimpex.com Fmoc-4-chloro-D-phenylalanine serves as a valuable building block in this field, enabling precise modifications that can significantly alter a protein's characteristics. chemimpex.comchemimpex.com

The incorporation of halogenated amino acids is a recognized strategy for improving the stability and activity of proteins. chemimpex.comnih.gov Halogenation can subtly alter the steric size and hydrophobicity of an amino acid side chain, which can lead to more favorable packing within the protein's core. nih.gov

Research has shown that halogenation can have a profound impact on protein stability. For instance, studies on the model protein α2D, a dimeric four-helix bundle, demonstrated that replacing phenylalanine residues with halogenated analogs can significantly stabilize the protein structure. nih.gov While specific data on 4-chloro-phenylalanine's stabilization energy in this exact model is not detailed, the principle of stabilization through halogenation is well-established. For example, the substitution of phenylalanine with a para-iodinated version was found to stabilize the protein by -4.2 kcal/mol, indicating that the protein core can readily accommodate the larger halogen atom. nih.gov This suggests that the incorporation of 4-chloro-D-phenylalanine can likewise be leveraged to enhance the thermodynamic stability of engineered proteins, a crucial factor for their application in therapeutics and biotechnology. chemimpex.comnih.gov

| Parameter | Description | Significance in Protein Engineering |

| Increased Stability | Enhanced resistance to denaturation from heat or chemical agents. | Longer shelf-life and functional lifetime for protein-based therapeutics and industrial enzymes. chemimpex.comnih.gov |

| Modulated Activity | Altered catalytic efficiency or binding affinity. | Optimization of enzymes for specific industrial processes or enhancement of a drug's therapeutic effect. chemimpex.com |

A key advantage of using non-natural amino acids like 4-chloro-D-phenylalanine is the ability to introduce them at specific, predetermined positions within a protein's sequence. chemimpex.com This site-specific incorporation is a powerful tool for dissecting the relationship between protein structure and function. chemimpex.comcaltech.edu

The primary method for incorporating Fmoc-4-chloro-D-phenylalanine into a peptide chain is through Solid-Phase Peptide Synthesis (SPPS). chemimpex.comnih.gov In this process, the Fmoc group protects the amino end of the amino acid, allowing it to be added to a growing peptide chain in a controlled, step-by-step manner. chemimpex.comchemimpex.com

For incorporation into larger proteins within living cells, researchers utilize engineered aminoacyl-tRNA synthetase/tRNA pairs. google.com A synthetase, an enzyme that attaches an amino acid to its corresponding transfer RNA (tRNA), can be mutated to specifically recognize 4-chloro-phenylalanine instead of a natural amino acid. google.com This engineered system then inserts the unnatural amino acid into a growing polypeptide chain at a site designated by a unique codon (a three-nucleotide sequence), enabling the production of proteins with precisely placed modifications. google.com By studying the resulting changes in protein folding, stability, or function, scientists can gain detailed insights into the role of individual amino acid residues. chemimpex.com

Bioconjugation Strategies Utilizing Fmoc-4-chloro-D-phenylalanine

Bioconjugation is the process of linking a biomolecule, such as a protein or peptide, to another molecule, like a drug or an imaging agent. chemimpex.comrsc.org Fmoc-4-chloro-D-phenylalanine is valuable in this context because it provides a unique chemical handle for these conjugation reactions. chemimpex.comchemimpex.com

The ultimate goal of many therapeutic strategies is to deliver a drug specifically to diseased cells, minimizing effects on healthy tissue. nih.gov Peptides containing 4-chloro-D-phenylalanine can be designed to act as targeting agents. The presence of the chlorinated amino acid allows for specific chemical reactions to attach a therapeutic payload. chemimpex.comchemimpex.com

This approach is central to the development of advanced therapeutics like antibody-drug conjugates (ADCs), where a potent drug is linked to an antibody that targets cancer cells. rsc.org Similarly, peptides containing uniquely reactive unnatural amino acids can be conjugated to drugs, creating peptide-drug conjugates that target specific receptors on the surface of pathological tissues. nih.gov The chlorine atom on the phenyl ring provides a site for such conjugation, which is not present in natural amino acids, thereby allowing for highly specific linkage of the drug to the peptide. chemimpex.comchemimpex.com

Beyond single-molecule conjugation, Fmoc-protected amino acids and dipeptides are instrumental in the construction of sophisticated drug delivery vehicles. nih.gov Certain Fmoc-peptide derivatives have the ability to self-assemble into nanostructures like hydrogels, nanofibers, and microspheres. nih.gov

For example, research has demonstrated that Fmoc-diphenylalanine (Fmoc-FF) can form hydrogels that encapsulate and provide controlled release of drugs. nih.gov These systems can be designed to be stimuli-responsive. In one study, gold nanorods were embedded within dipeptide microspheres loaded with the anticancer drug doxorubicin (B1662922). nih.gov This created a platform where the drug release could be triggered and controlled on-demand by exposure to a near-infrared laser. nih.gov The incorporation of derivatives like Fmoc-4-chloro-D-phenylalanine into such self-assembling systems could further enhance their properties, such as stability or drug-loading capacity, paving the way for next-generation drug delivery platforms for applications in cancer therapy, tissue regeneration, and wound healing. nih.gov

Fluorescent Labeling Techniques for Biological Visualization

Fluorescent labeling is a cornerstone of modern cell biology, allowing researchers to visualize and track proteins and other biomolecules within the complex environment of a living cell. nih.govrsc.org While proteins have some intrinsic fluorescence, the use of extrinsic fluorescent labels (fluorophores) offers greater brightness, stability, and spectral variety. nih.gov

Fmoc-4-chloro-L-phenylalanine (the L-enantiomer) has been identified as a compound that can be used in fluorescent labeling techniques to aid in the visualization of proteins and peptides. chemimpex.com The key advantage of using an unnatural amino acid like this is the ability to introduce a unique chemical handle at a specific site in the protein. This site can then be selectively targeted with a fluorescent dye.

The process typically involves two steps:

Incorporation: The protein is synthesized (either chemically via SPPS or biosynthetically in cells) to include 4-chloro-D-phenylalanine at a desired location. chemimpex.com

Labeling: A fluorescent dye, which has been chemically modified to react with the chloro-phenyl group, is added. This reaction covalently attaches the dye to the protein only at the site of the unnatural amino acid, resulting in a precisely labeled protein.

This site-specific labeling avoids the random and often multiple labeling that can occur when targeting common amino acid residues like cysteine or lysine, which may appear many times in a protein's sequence. nih.gov Precise, single-point labeling is critical for advanced fluorescence techniques that measure protein conformation changes or protein-protein interactions, providing clearer and more easily interpretable data for dissecting complex biological processes. nih.gov

: Investigation of Peptide-Protein and Peptide-Ligand Interactions

The unnatural amino acid, 4-chloro-D-phenylalanine, once incorporated into a peptide sequence, serves as a powerful tool for investigating and modulating interactions between peptides and their biological targets, such as proteins and receptors. The use of its Fmoc-protected derivative, Fmoc-4-chloro-D-phenylalanine, is integral to the solid-phase peptide synthesis (SPPS) process that enables the creation of these molecular probes. chemimpex.com The strategic placement of 4-chloro-D-phenylalanine within a peptide sequence allows researchers to dissect and enhance binding events, leading to a deeper understanding of molecular recognition and the development of peptides with improved pharmacological properties. cymitquimica.comchemimpex.com

The introduction of a chlorine atom onto the phenyl ring of D-phenylalanine alters its electronic and steric properties, providing a unique probe to explore the binding pocket of a target protein. cymitquimica.com This modification increases the hydrophobicity of the amino acid side chain and can introduce favorable interactions, including halogen bonding, with the receptor. cymitquimica.commdpi.com Halogen bonds are non-covalent interactions between the electrophilic region of the halogen and a nucleophilic site on the protein, such as a backbone carbonyl oxygen, which can contribute to binding affinity and selectivity. nih.gov

Furthermore, the use of a D-amino acid configuration provides significant advantages. Peptides containing D-amino acids are more resistant to degradation by proteases, the enzymes that typically break down peptides in biological systems. This increased stability is crucial for peptides intended for in vivo studies or therapeutic applications, as it prolongs their half-life and bioavailability.

Detailed Research Findings

A prominent example of using 4-chloro-D-phenylalanine to probe and exploit peptide-receptor interactions is in the development of targeted cancer therapies. Researchers have focused on the Luteinizing Hormone-Releasing Hormone (LHRH) receptor, which is overexpressed in various cancers, including breast and prostate cancer. By designing a peptide that binds to this receptor, it's possible to deliver a cytotoxic agent directly to the cancer cells.

In one such study, an antagonistic analog of LHRH was synthesized containing 4-chloro-D-phenylalanine at position 2. nih.gov This peptide was then linked to the potent chemotherapy drug doxorubicin to create a peptide-drug conjugate (PDC). The inclusion of 4-chloro-D-phenylalanine was a key part of the design to enhance the peptide's binding characteristics to the LHRH receptor, thereby ensuring selective delivery of the doxorubicin payload to tumor cells. nih.gov

The research demonstrated that this targeted approach, which relies on the specific interaction between the 4-chloro-D-phenylalanine-containing peptide and the LHRH receptor, is a viable strategy for cancer treatment. nih.gov The modification serves not only as a probe of the receptor's binding site but also as a functional component that enhances the therapeutic potential of the resulting conjugate.

Table 5.4-1: Example of a 4-chloro-D-phenylalanine Containing Peptide in a Peptide-Drug Conjugate (PDC) System

| Peptide Component | Role/Function | Target Receptor | Application |

| Ac-D-Nal(2)-f(4Cl) -D-Pal(3)-SYkLRPa-NH2 | LHRH receptor antagonist; carrier for cytotoxic drug | LHRH Receptor | Targeted delivery of doxorubicin to human breast cancer cells (MCF-7) and mouse mammary carcinoma cells (MXT). nih.gov |

Note: In the peptide sequence, f(4Cl) represents 4-chloro-D-phenylalanine.

This example underscores the utility of Fmoc-4-chloro-D-phenylalanine as a starting material for creating sophisticated biochemical probes. By enabling the incorporation of 4-chloro-D-phenylalanine into peptide chains, it allows scientists to conduct detailed structure-activity relationship (SAR) studies, leading to the optimization of peptide-based drugs and research tools. cymitquimica.comchemimpex.com

Analytical Methodologies for Characterization and Purity Assessment in Research

Advanced Chromatographic Techniques

Chromatographic methods are central to the analysis of Fmoc-4-chloro-D-phenylalanine, providing powerful tools for separation and quantification.

High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity of Fmoc-4-chloro-D-phenylalanine. sigmaaldrich.comindofinechemical.com Reversed-phase HPLC (RP-HPLC) is commonly used, where the compound is passed through a nonpolar stationary phase and eluted with a polar mobile phase.

Enantioselective HPLC: A critical application of HPLC is the determination of enantiomeric purity, ensuring the absence of the L-enantiomer which could lead to diastereomeric impurities in the final peptide. phenomenex.comrsc.org This is achieved using chiral stationary phases (CSPs), often based on polysaccharides like cellulose (B213188) or amylose (B160209) derivatives. phenomenex.com The separation relies on the differential interaction of the enantiomers with the chiral environment of the column.

Key parameters influencing chiral separation include:

Mobile Phase Composition: The choice of organic modifier (e.g., acetonitrile (B52724), isopropanol) and acidic additive (e.g., trifluoroacetic acid) is crucial for achieving successful chiral resolution. phenomenex.comrsc.org

Stationary Phase: Polysaccharide-based CSPs are widely used for the chiral separation of Fmoc-protected amino acids. phenomenex.com

Temperature and Flow Rate: These parameters are optimized to enhance chiral recognition and separation efficiency. rsc.org

A typical HPLC method for purity analysis might involve a C18 column with a gradient elution system of acetonitrile and water, both containing 0.1% trifluoroacetic acid. google.com Detection is commonly performed using a UV detector, as the fluorenyl group of the Fmoc moiety provides strong UV absorbance.

Table 1: Example HPLC Parameters for Fmoc-Amino Acid Analysis

| Parameter | Condition |

|---|---|

| Column | Reversed-phase C18 or Chiral Stationary Phase (e.g., polysaccharide-based) |

| Mobile Phase | Acetonitrile/Water gradient with 0.1% Trifluoroacetic Acid |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm or 301 nm |

| Injection Volume | 10 µL |

Capillary Electrophoresis (CE) offers an alternative with high separation efficiency for charged molecules like amino acids. researchgate.net In CE, separation occurs based on the differential migration of analytes in an electric field. For chiral separations of amino acids, chiral selectors such as cyclodextrins can be added to the running buffer. nih.govmdpi.com

Micellar Electrokinetic Chromatography (MEKC) is a mode of CE that allows for the separation of both charged and neutral analytes. acs.org It utilizes a surfactant, such as sodium dodecyl sulfate (B86663) (SDS), which forms micelles that act as a pseudostationary phase. acs.orgmdpi.com The derivatization of amino acids with a labeling agent like 9-fluorenylmethyloxycarbonyl chloride (FMOC-Cl) is often performed before MEKC analysis. acs.org This derivatization not only imparts a UV-active or fluorescent tag for sensitive detection but also influences the interaction of the analytes with the micelles, thereby affecting their separation.

MEKC has been successfully employed for the separation of various FMOC-amino acid derivatives. acs.org The technique can be optimized by adjusting parameters such as the pH and concentration of the buffer and the type and concentration of the surfactant. researchgate.net For chiral analysis, chiral surfactants or other chiral additives can be incorporated into the micellar system. researchgate.net

Spectroscopic and Spectrometric Characterization of Derivatized Products

Spectroscopic and spectrometric methods are indispensable for the structural elucidation and confirmation of Fmoc-4-chloro-D-phenylalanine and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are used to confirm the chemical structure of the compound. arkat-usa.orgscispace.com The chemical shifts and coupling constants of the protons and carbons provide detailed information about the molecular framework, including the presence of the Fmoc group, the chlorophenyl ring, and the amino acid backbone. arkat-usa.org

Mass Spectrometry (MS): Mass spectrometry is crucial for determining the molecular weight of the compound and for identifying impurities. arkat-usa.orgnih.gov Techniques like Electrospray Ionization (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization (MALDI-MS) are commonly used. nih.govacs.org MS can also be coupled with liquid chromatography (LC-MS) to provide both separation and identification of components in a mixture. ruifuchemical.com

Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the functional groups present in the molecule, such as the carbonyl groups of the carboxylic acid and the carbamate, and the aromatic rings. arkat-usa.orgscispace.com

UV-Visible Spectroscopy: The fluorenyl moiety of the Fmoc group has a characteristic UV absorbance, which is not only useful for detection in chromatography but also for quantification. mostwiedzy.pl The absorbance of the dibenzofulvene-piperidine adduct formed upon Fmoc removal is often monitored to assess the progress of peptide synthesis. researchgate.net

Table 2: Key Spectroscopic Data for Fmoc-4-chloro-D-phenylalanine

| Technique | Observed Feature |

|---|---|

| Molecular Weight | 421.87 g/mol sigmaaldrich.com |

| ¹H NMR | Signals corresponding to aromatic protons of the fluorenyl and chlorophenyl groups, and protons of the amino acid backbone. arkat-usa.org |

| ¹³C NMR | Signals for carbonyl carbons, aromatic carbons, and aliphatic carbons of the molecule. arkat-usa.org |

| Mass Spectrometry | Molecular ion peak corresponding to the calculated molecular weight. nih.gov |

| UV Absorbance | Strong absorbance due to the fluorenyl group. mostwiedzy.pl |

Development and Validation of Analytical Methods for Research-Grade Purity

The development and validation of analytical methods are crucial to ensure that the purity of research-grade Fmoc-4-chloro-D-phenylalanine is accurately and reliably determined. google.com Method validation involves demonstrating that an analytical procedure is suitable for its intended purpose.

Key aspects of method validation include:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. synzeal.com

Linearity: The ability of the method to obtain test results that are directly proportional to the concentration of the analyte within a given range.

Accuracy: The closeness of the test results obtained by the method to the true value.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy. oup.com

For HPLC methods, validation would involve analyzing samples spiked with known impurities to demonstrate separation and assessing the method's performance across a range of concentrations. The stability of the derivatized amino acids is also an important consideration. oup.com

Impurity Profiling and Quality Control Protocols in Academic Synthesis

In an academic research setting, robust quality control protocols are essential for the synthesis and use of Fmoc-4-chloro-D-phenylalanine. nih.gov Impurity profiling involves the identification and quantification of impurities present in the synthesized compound.

Common impurities in Fmoc-amino acids can include:

Diastereomeric Impurities: The presence of the corresponding L-enantiomer. merck-lifescience.com.tw

Dipeptides: Formed by the reaction of the activated Fmoc-amino acid with another amino acid molecule. nih.gov

Fmoc-β-Ala-OH: A common process-related impurity. nih.gov

Free Amino Acid: The unprotected 4-chloro-D-phenylalanine. merck-lifescience.com.twsigmaaldrich.com

Residual Solvents and Reagents: Such as acetic acid, which can act as a capping agent in peptide synthesis. merck-lifescience.com.twsigmaaldrich.com

Quality control in academic synthesis often involves a combination of HPLC and mass spectrometry to assess purity and confirm the identity of the synthesized material. nih.gov The development of predictive models for the success of peptide synthesis based on the properties of the amino acid sequence is also an area of active research. acs.orgkcl.ac.uk

Computational Chemistry and Biophysical Modeling Studies

Molecular Dynamics Simulations of Fmoc-4-chloro-D-phenylalanine Containing Peptides

Molecular dynamics (MD) simulations have been employed to investigate the conformational dynamics and interaction patterns of peptides incorporating Fmoc-4-chloro-D-phenylalanine. These simulations model the movement of atoms and molecules over time, providing a detailed view of the peptide's behavior in various environments.

Investigation of Self-Assembly Processes and Fibril Formation

A key area of interest is the self-assembly of Fmoc-4-chloro-D-phenylalanine and its peptide derivatives into larger, ordered structures such as fibrils and hydrogels. researchgate.netsemanticscholar.org Computational modeling plays a crucial role in understanding the initial stages of this process, which are often too rapid and small-scale to be fully captured by experimental methods.

Simulations can track the aggregation of individual molecules from a disordered state into nascent fibrils, revealing the critical nucleation events and the preferred modes of molecular packing. nih.gov These models often show that the process is driven by a combination of hydrophobic interactions and π-π stacking of the fluorenyl and phenyl groups. researchgate.netsemanticscholar.org The presence of the chlorine atom on the D-phenylalanine residue can influence this process by altering the electronic properties of the aromatic ring and introducing the potential for halogen bonding, which can modulate the stability and morphology of the resulting fibrils. nih.gov Studies on similar Fmoc-amino acids have shown that the self-assembly process is sensitive to factors like pH and the presence of specific ions, which can be systematically investigated using computational models. researchgate.net

Computational Analysis of Intermolecular Interactions and Binding Energies

To quantify the forces driving self-assembly and peptide recognition, computational methods are used to calculate intermolecular interaction and binding energies. Techniques such as the potential of mean force (PMF) calculations can determine the energy landscape of bringing two or more molecules together. acs.org

For peptides containing Fmoc-4-chloro-D-phenylalanine, these calculations can dissect the contributions of different types of interactions:

Van der Waals forces: Arising from the hydrophobic fluorenyl and chlorophenyl groups.

Electrostatic interactions: Including hydrogen bonds between peptide backbones and potential halogen bonds involving the chlorine atom.

π-π stacking: Occurring between the aromatic rings of the Fmoc groups and the phenylalanine side chains.

By calculating the binding energy between peptides, researchers can predict the stability of the resulting assemblies. For example, PMF calculations on similar Fmoc-dipeptide systems have been used to show that subtle changes in the peptide structure can significantly alter the force required to pull fibrils apart, indicating a change in aggregation propensity. acs.org These computational insights are vital for designing peptides with specific self-assembling properties.

Conformational Analysis and Structure-Activity Relationship (SAR) Predictions

Understanding the three-dimensional conformation of Fmoc-4-chloro-D-phenylalanine-containing peptides is essential for predicting their biological activity. semanticscholar.org Computational conformational analysis explores the possible shapes a peptide can adopt and their relative energies. This information is crucial for developing structure-activity relationships (SAR), which correlate a molecule's structure with its biological function. mdpi.com

For example, if a peptide containing Fmoc-4-chloro-D-phenylalanine is designed as a receptor agonist, computational docking studies can predict how it binds to its target protein. nih.gov These models can identify key interactions between the peptide and the receptor's binding pocket, and the introduction of the 4-chloro substituent can be analyzed for its effect on binding affinity and specificity. semanticscholar.org

Quantitative structure-activity relationship (QSAR) models can also be developed based on a series of related peptides. mdpi.com These statistical models use computed molecular descriptors (e.g., size, shape, electronic properties) to predict the biological activity of new, untested compounds. For a peptide series including Fmoc-4-chloro-D-phenylalanine, a QSAR model could help to predict how further modifications to the peptide sequence would impact its potency or other desired properties. mdpi.com

Future Research Directions and Emerging Areas

Development of Next-Generation Synthetic Strategies for Derivatization

While Fmoc-4-chloro-D-phenylalanine is primarily used as a building block in solid-phase peptide synthesis (SPPS), its full potential lies in the derivatization of its chlorophenyl ring. chemimpex.com Future research is poised to focus on leveraging the chloro-substituent as a versatile chemical handle for post-synthetic or post-translational modifications of peptides.

A significant area of exploration will be the application of transition metal-catalyzed cross-coupling reactions. Methodologies like the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions, which are cornerstones of modern organic synthesis, could be adapted for use on peptides containing 4-chloro-D-phenylalanine. nobelprize.orgresearchgate.net Research into developing mild, aqueous-based palladium-catalyzed protocols will be critical to ensure compatibility with complex peptide structures. rsc.org A one-step synthesis of Fmoc-protected aryl-substituted phenylalanines using the Suzuki-Miyaura cross-coupling reaction on bromo- or iodophenylalanines has already been reported, suggesting the feasibility of applying similar strategies to the chloro-analog. nih.gov This would allow for the site-specific introduction of a vast array of functional groups, including alkyl, aryl, alkynyl, and amino moieties, thereby creating diverse peptide libraries with novel properties.

Another promising frontier is the direct C-H functionalization of the phenyl ring. While more challenging, this approach offers the potential to introduce functional groups at positions other than the chloro-substituted carbon, providing access to unprecedented molecular architectures. nih.govmorressier.com Developing catalytic systems that can selectively activate C-H bonds in the presence of the C-Cl bond and other peptide functionalities will be a key challenge.

| Synthetic Strategy | Potential Derivatization | Key Research Focus |

| Palladium-Catalyzed Cross-Coupling | Arylation (Suzuki), Alkenylation (Heck), Alkynylation (Sonogashira), Amination (Buchwald-Hartwig) | Development of biocompatible and peptide-compatible catalytic systems; exploring the scope of functional group tolerance. |

| C-H Functionalization | Direct introduction of alkyl, aryl, or other functional groups at various positions on the phenyl ring. | Catalyst design for high selectivity and efficiency on complex peptide substrates; overcoming challenges of competing reactive sites. |

Expanded Applications in Novel Therapeutic Modalities and Diagnostics

The incorporation of unnatural amino acids is a well-established strategy in peptide drug discovery to enhance metabolic stability, modulate receptor affinity, and improve pharmacokinetic profiles. univie.ac.at The D-configuration and the chloro-substituent of Fmoc-4-chloro-D-phenylalanine contribute to increased resistance against proteolytic degradation. Future research will likely involve the systematic incorporation of this amino acid into known bioactive peptides to develop next-generation therapeutics with enhanced efficacy and longer half-lives.

In diagnostics, a significant emerging area is the development of radiolabeled analogs for Positron Emission Tomography (PET) imaging. Amino acid PET tracers are increasingly used in neuro-oncology to differentiate tumors from healthy tissue and monitor treatment response. nih.gov Fluorinated phenylalanine derivatives, for instance, have been successfully developed as PET imaging agents. nih.gov A promising future direction would be the synthesis of a radiolabeled version of 4-chloro-D-phenylalanine, potentially incorporating a positron-emitting isotope. Such a tracer could be used to visualize processes where amino acid transport is upregulated, such as in certain cancers or neuroinflammatory conditions, offering a new tool for non-invasive diagnosis and research. nih.gov

| Application Area | Research Direction | Potential Impact |

| Therapeutics | Systematic incorporation into peptide drug candidates (e.g., somatostatin (B550006) analogs, GLP-1 agonists). | Development of drugs with improved stability, longer duration of action, and potentially altered receptor selectivity. |

| Diagnostics | Synthesis of radiolabeled 4-chloro-D-phenylalanine for PET imaging. | Creation of novel diagnostic agents for oncology and neurology; enabling non-invasive monitoring of disease progression and therapy response. |

Integration with Advanced Bioorthogonal Chemistry Approaches

Bioorthogonal chemistry involves chemical reactions that can occur in living systems without interfering with native biological processes. wikipedia.orgwebsite-files.com A key challenge is the development of new reaction pairs. The chloroaryl group of 4-chloro-D-phenylalanine is not a traditional bioorthogonal handle. However, an exciting research direction is its potential use in transition metal-catalyzed bioorthogonal reactions.

Recent studies have explored the use of palladium-mediated reactions, such as the Suzuki-Miyaura coupling, under biocompatible conditions for labeling proteins on the surface of living cells. nih.govrsc.org Future research could focus on developing systems where a peptide or protein containing 4-chloro-D-phenylalanine is selectively labeled by a palladium catalyst and a boronic acid-functionalized probe. This would represent a novel bioorthogonal ligation strategy, expanding the toolkit available to chemical biologists for studying biomolecules in their native environment. The key would be to develop palladium catalysts that are both highly efficient at low, non-toxic concentrations and capable of selectively targeting the C-Cl bond within the complex milieu of a cell.

| Bioorthogonal Approach | Mechanism | Research Challenges |

| Palladium-Mediated Ligation | In-vivo Suzuki-Miyaura or similar cross-coupling between the chloroaryl group and a probe molecule (e.g., carrying a boronic acid). | Catalyst cytotoxicity, stability in aqueous media, selectivity for the target C-Cl bond over other biological functional groups. |

| Enzymatic Derivatization | Use of engineered enzymes, such as radical halogenases, to further modify the chloro-substituent or other positions on the ring in a biological context. princeton.edu | Engineering enzyme specificity and activity for non-natural substrates within a cellular environment. |

Exploration of Fmoc-4-chloro-D-phenylalanine in Biomaterials Science

Fmoc-protected amino acids, particularly aromatic ones, are known for their ability to self-assemble into nanofibrous hydrogels. rsc.org These biomaterials are of great interest for applications in tissue engineering, drug delivery, and regenerative medicine. nih.govrsc.org The properties of these hydrogels are governed by non-covalent interactions, including π-π stacking of the Fmoc groups and interactions between the amino acid side chains.

Recent research has demonstrated that halogenation of the phenylalanine ring can significantly influence the self-assembly process and the mechanical properties of the resulting hydrogels. nih.govresearchgate.net The introduction of a halogen atom can lead to the formation of halogen bonds, a type of non-covalent interaction that can enhance the stability and stiffness of the supramolecular structure. rsc.orgacs.org

Future exploration in this area will involve a detailed characterization of hydrogels formed from Fmoc-4-chloro-D-phenylalanine. Research will aim to understand how the chloro-substituent and the resulting potential for halogen bonding affect:

Gelation kinetics: The speed and minimum concentration required for hydrogel formation.

Mechanical properties: The stiffness, elasticity, and shear-thinning behavior of the hydrogel, which are critical for applications like injectable scaffolds. researchgate.net

Nanostructure: The morphology of the self-assembled nanofibers.

Drug release profiles: The rate of encapsulation and subsequent release of therapeutic molecules from the hydrogel matrix. nih.govresearchgate.net

By systematically studying these properties, researchers can tailor hydrogels with specific characteristics for advanced biomedical applications, such as creating scaffolds that mimic the stiffness of particular tissues or designing materials for the sustained release of specific drugs. nih.gov

| Property Studied | Influence of 4-Chloro Group | Potential Application |

| Self-Assembly & Gelation | Halogen bonding can strengthen intermolecular interactions, potentially leading to more robust and stable hydrogels. rsc.org | Creating mechanically stronger scaffolds for tissue engineering. |

| Mechanical Properties | Tuning of stiffness and viscoelasticity. | Development of injectable, self-healing hydrogels for minimally invasive therapies. |

| Drug Delivery | Altered hydrophobicity and network structure can modulate the release kinetics of encapsulated drugs. | Designing controlled-release systems for proteins, small molecules, or nucleic acids. |

Q & A

Q. What are the standard protocols for synthesizing Fmoc-4-chloro-D-phenylalanine, and what coupling agents are recommended?

The synthesis typically involves coupling 4-chloro-D-phenylalanine with Fmoc-Cl (9-fluorenylmethyloxycarbonyl chloride) under basic conditions. Key steps include:

- Dissolving 4-chloro-D-phenylalanine in a solvent like dichloromethane or DMF.

- Adding Fmoc-Cl with a coupling agent such as HOBt (1-hydroxybenzotriazole) and a base like DIEA (N,N-diisopropylethylamine) to activate the reaction .

- Purification via silica gel column chromatography using gradients like cyclohexane/ethyl acetate (1:1) to isolate the product .

- Yield optimization requires stoichiometric control (e.g., 1.2–1.5 equivalents of Fmoc-Cl) and reaction monitoring via TLC or HPLC .

Q. How can researchers confirm the purity and identity of Fmoc-4-chloro-D-phenylalanine?

Characterization involves:

- HPLC : Retention time (Rt) analysis under reverse-phase conditions (e.g., C18 column, acetonitrile/water gradient). For example, a related compound (Fmoc-D-Ala-L-Phe-OMe) showed Rt = 20.38 min .

- 1H-NMR : Key signals include aromatic protons (δ 7.3–7.6 ppm for the chlorophenyl group) and Fmoc-protected α-amino protons (δ 4.3–4.5 ppm) .

- Mass spectrometry : Confirm molecular weight (421.87 g/mol for C₂₄H₂₀ClNO₄) using ESI-MS or MALDI-TOF .

Q. What solvents and conditions are suitable for dissolving Fmoc-4-chloro-D-phenylalanine in peptide synthesis?

The compound is soluble in polar aprotic solvents (DMF, DMSO) and partially soluble in dichloromethane. For solid-phase peptide synthesis (SPPS):

- Use DMF for swelling resin and dissolving the amino acid.

- Maintain a concentration of 0.1–0.3 M to ensure efficient coupling .

Advanced Research Questions

Q. How can researchers troubleshoot low yields during Fmoc-4-chloro-D-phenylalanine synthesis?

Low yields (e.g., 37% in a similar Fmoc-protected synthesis ) may arise from:

Q. How to ensure enantiomeric purity when incorporating Fmoc-4-chloro-D-phenylalanine into chiral peptides?

- Chiral HPLC : Use a chiral stationary phase (e.g., Chiralpak IA) with hexane/isopropanol mobile phases to resolve D/L enantiomers.

- Comparative NMR : Analyze α-proton chemical shifts; D-isomers may show distinct splitting patterns compared to L-forms .

- Enzymatic assays : Test resistance to L-specific proteases (e.g., carboxypeptidase A) to confirm D-configuration integrity .

Q. What are the stability challenges for Fmoc-4-chloro-D-phenylalanine under SPPS deprotection conditions?

- Acid sensitivity : Avoid prolonged exposure to TFA (trifluoroacetic acid), which may cleave the Fmoc group prematurely. Use 20% piperidine in DMF for deprotection, limiting each cycle to 10–20 minutes .

- Light and temperature : Store at –20°C in the dark to prevent degradation of the chlorophenyl moiety .

Q. How to address discrepancies in reported analytical data (e.g., NMR, HPLC) for Fmoc-protected chlorophenylalanine derivatives?

Q. What strategies optimize the incorporation of Fmoc-4-chloro-D-phenylalanine into hydrophobic peptide sequences?

- Coupling additives : Use oxyma pure or COMU to enhance activation efficiency in sterically hindered environments.

- Microwave-assisted synthesis : Apply 50°C for 10 minutes to improve coupling kinetics .

Methodological Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.